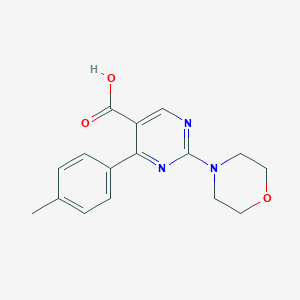

![molecular formula C18H23NO4 B2656913 rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid CAS No. 2413365-29-2](/img/structure/B2656913.png)

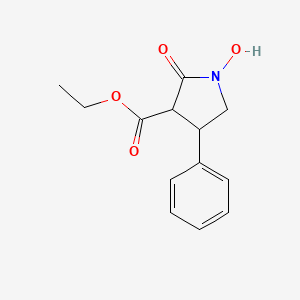

rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

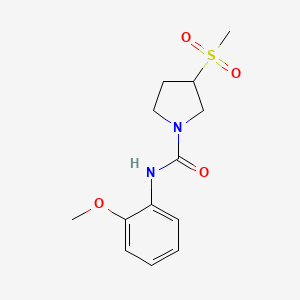

The compound “rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid” is a chemical with the CAS Number: 2413365-29-2 . It has a molecular weight of 317.38 . The IUPAC name for this compound is 2-((3aR,8bS)-1-(tert-butoxycarbonyl)-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrol-3a(1H)-yl)acetic acid .

Physical And Chemical Properties Analysis

This compound is a solid . It is stored at room temperature . More detailed physical and chemical properties would require laboratory analysis or more specific data sources.Applications De Recherche Scientifique

Chemical and Biological Interactions

The compound shows promise in biological activities, as indicated by its inhibitory effects on various enzymes. Rosmarinic acid, a related compound, has been found to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. These enzymes are also involved in detoxification and fighting pathogenic microorganisms. The effects of similar compounds on enzymes imply potential applications in therapeutic and biological research (Gülçin et al., 2016).

Organic Synthesis and Catalysis

Compounds like rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid are used in organic synthesis. For example, the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction involving similar compounds has been studied, revealing insights into synthetic procedures and stereoselectivity in organic chemistry (Vallat et al., 2009).

Extraction and Separation Processes

The compound is also relevant in the study of extraction processes. Research focusing on the extraction of organic compounds using ionic liquids has included similar compounds to understand their behavior in various solvents, which is vital for industrial separation processes (Montalbán et al., 2018).

Pharmaceutical Applications

In the pharmaceutical field, analogs of this compound have been synthesized for exploring their potential as drug candidates. The synthesis of conformationally rigid analogs can provide insights into the structure-activity relationships, crucial for drug design (Kubyshkin et al., 2009).

Metabolism and Drug Interactions

Studies on the metabolism of compounds with similar structures have implications for understanding drug interactions and metabolic pathways. For instance, research on the metabolism of a compound with a tert-butyl moiety can shed light on how similar structures are processed in the body (Prakash et al., 2008).

Stereochemistry and Chirality

The compound's structure involves chirality, making it relevant in studies focused on enantioselective synthesis and applications. For example, research on chiral auxiliaries in the preparation of certain acids shows the importance of stereochemistry in chemical synthesis (Camps et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(3aR,8bS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrol-3a-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-17(2,3)23-16(22)19-9-8-18(11-14(20)21)10-12-6-4-5-7-13(12)15(18)19/h4-7,15H,8-11H2,1-3H3,(H,20,21)/t15-,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQSXRMFVWVQNB-QAPCUYQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1C3=CC=CC=C3C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=CC=CC=C3C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656830.png)

![3-(4-Methoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2656832.png)

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2656835.png)

![(Z)-N-[2-(3-Acetylphenyl)-3H-isoindol-1-ylidene]-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide](/img/structure/B2656840.png)

![[2-Oxo-2-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2656843.png)